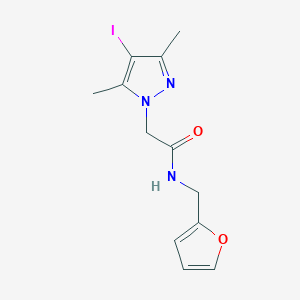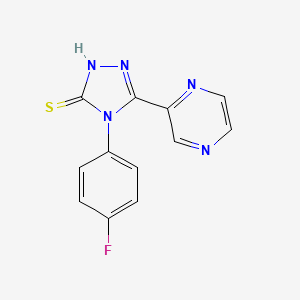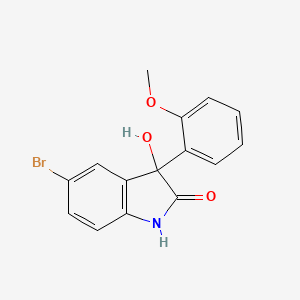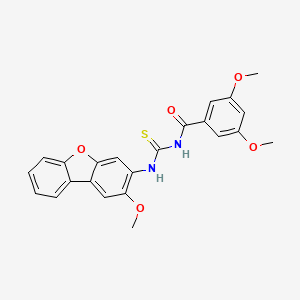![molecular formula C27H24F2IN3O2 B11071194 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071194.png)
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione ring substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of Bis(4-fluorophenyl)methyl piperazine: This intermediate can be synthesized by reacting piperazine with 4,4’-difluorobenzhydryl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrrolidine-2,5-dione Intermediate: This can be achieved by reacting 4-iodoaniline with maleic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential as a calcium channel blocker.
Biochemistry: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as calcium channels and G-protein coupled receptors (GPCRs). The compound binds to these targets, modulating their activity and leading to various physiological effects . The exact pathways involved may include inhibition of calcium influx, modulation of neurotransmitter release, and alteration of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the bis(4-fluorophenyl)methyl piperazine moiety and is used in similar applications.
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another compound with a similar piperazine structure, used as a cannabinoid receptor inverse agonist.
3-{[4-(4-Fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in radiolabeling studies.
Uniqueness
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to its combination of a bis(4-fluorophenyl)methyl piperazine moiety with a pyrrolidine-2,5-dione ring substituted with a 4-iodophenyl group. This unique structure imparts specific pharmacological properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C27H24F2IN3O2 |
|---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H24F2IN3O2/c28-20-5-1-18(2-6-20)26(19-3-7-21(29)8-4-19)32-15-13-31(14-16-32)24-17-25(34)33(27(24)35)23-11-9-22(30)10-12-23/h1-12,24,26H,13-17H2 |
InChI Key |
YFUIIYTXBCIQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-4H-3,1-benzoxazine](/img/structure/B11071112.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11071118.png)
![4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11071122.png)


![methyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B11071136.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11071146.png)
![2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol](/img/structure/B11071155.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071156.png)
![2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone](/img/structure/B11071161.png)

![3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B11071165.png)

